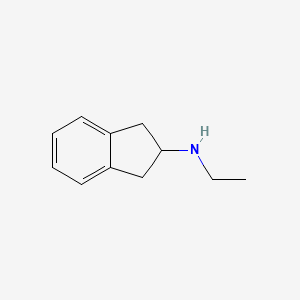

N-ethyl-2,3-dihydro-1H-inden-2-amine

Description

Contextualization within Indane-Based Chemical Scaffolds and Aminoindane Derivatives

The foundational structure of N-ethyl-2,3-dihydro-1H-inden-2-amine is the indane scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. researchgate.net This rigid framework is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and approved drugs. researchgate.net The indane core provides a three-dimensional arrangement of substituents that can be tailored for specific biological targets. researchgate.net

This compound belongs to the subclass of aminoindanes, which are characterized by the presence of an amine group attached to the indane structure. Aminoindanes have been the subject of extensive research for their diverse pharmacological activities, including potential applications as antibacterial, antiviral, anticonvulsant, and anti-Parkinsonian agents. researchgate.netnih.govresearchgate.netfrontiersin.org The position and substitution of the amine group, as well as modifications to the aromatic ring, can significantly influence the biological profile of these compounds. nih.govunodc.org For instance, the parent compound, 2-aminoindane, is a rigid analog of amphetamine and has been investigated for its effects on monoamine transporters. wikipedia.orgnih.gov

Significance in Advanced Organic Synthesis and Chemical Biology Investigations

The primary significance of this compound in advanced organic synthesis lies in its role as a key building block and a known impurity in the synthesis of more complex pharmaceutical agents. researchgate.net Notably, it is recognized as an impurity of Indacaterol, a long-acting beta-adrenoceptor agonist used in the treatment of chronic obstructive pulmonary disease. The synthesis of such complex molecules requires precise control over the formation of intermediates like this compound.

A common synthetic approach to related aminoindanes, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, involves a multi-step process starting from 2-aminoindan (B1194107). This process typically includes:

Protection of the amine group: To prevent unwanted side reactions.

Friedel-Crafts acylation: To introduce acyl groups onto the aromatic ring.

Reduction of the acyl groups: To form the corresponding ethyl substituents.

Deprotection of the amine group: To yield the final aminoindane derivative. researchgate.net

A potential synthetic pathway to this compound could logically follow a similar sequence, involving a single acylation and reduction step to introduce the 5-ethyl group.

In the realm of chemical biology, aminoindane scaffolds serve as valuable tools for probing biological systems. Their rigid conformation allows for the study of structure-activity relationships (SAR) with a higher degree of certainty compared to more flexible molecules. By systematically modifying the substituents on the aminoindane core, researchers can investigate the specific interactions between a molecule and its biological target, such as a receptor or enzyme. While specific chemical biology studies on this compound are not widely reported, its analogs have been used to explore monoamine transporter function and to develop novel psychoactive substances. nih.govresearchgate.net

Overview of Contemporary Research Directions for this compound and its Analogs

Current research involving aminoindane derivatives is multifaceted, spanning medicinal chemistry, pharmacology, and materials science. A significant area of investigation is the development of novel therapeutic agents. Researchers are exploring the potential of aminoindane analogs as:

Neuroprotective agents: For the treatment of neurodegenerative diseases. researchgate.net

Anticancer therapeutics: By targeting various oncologic pathways. researchgate.net

Antimicrobial agents: To combat drug-resistant bacteria. researchgate.net

The interest in aminoindanes as designer drugs or novel psychoactive substances (NPS) also drives research, focusing on their pharmacological and toxicological profiles. nih.govresearchgate.netunodc.org Understanding the effects of different substitution patterns on the indane ring and the amine group is crucial for both identifying potential therapeutic leads and for forensic and toxicological analysis. researchgate.net

For this compound specifically, future research could focus on:

Elucidation of its pharmacological profile: To determine its specific biological targets and potential therapeutic applications.

Development of more efficient and stereoselective synthetic routes: To facilitate its use as a research tool and building block.

Investigation of its metabolic fate: To understand how the compound is processed in biological systems.

Given its status as a pharmaceutical impurity, research into analytical methods for its detection and quantification at low levels is also an ongoing area of importance.

Data Tables

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| IUPAC Name | 5-ethyl-2,3-dihydro-1H-inden-2-amine | N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride |

| CAS Number | 1379111-48-4 | 2971422-64-5 biosynth.com |

| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₆ClN biosynth.comsigmaaldrich.com |

| Molecular Weight | 161.25 g/mol | 197.70 g/mol biosynth.com |

| Appearance | Not specified | Powder sigmaaldrich.com |

Table 2: Research Context of Aminoindane Derivatives

| Compound Class | Key Research Areas | Example Compounds |

| Indane Scaffolds | Privileged structures in medicinal chemistry, building blocks for pharmaceuticals. researchgate.net | Indinavir, Donepezil researchgate.net |

| Aminoindane Derivatives | Neuroprotective agents, anticancer agents, antimicrobial agents, monoamine transporter ligands. researchgate.netresearchgate.netnih.gov | 2-Aminoindane, Rasagiline, Ladostigil wikipedia.org |

| N-substituted Aminoindanes | Investigated for bronchodilatory and analgesic properties. nih.gov | N-methyl-N-2-propynyl-1-indanamine hydrochloride (AGN-1133) nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-12-11-7-9-5-3-4-6-10(9)8-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJHFMSNMQFOPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498855 | |

| Record name | N-Ethyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53545-50-9 | |

| Record name | N-Ethyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformation Pathways of N Ethyl 2,3 Dihydro 1h Inden 2 Amine

N-Alkylation and Specific N-ethyl Functionalization Techniques for N-ethyl-2,3-dihydro-1H-inden-2-amine

The introduction of the ethyl group onto the nitrogen atom of 2-aminoindan (B1194107) is a critical step in the synthesis of this compound. This N-alkylation can be achieved through several methods.

One common approach is reductive amination of 2-aminoindan with acetaldehyde. In this reaction, the primary amine reacts with the aldehyde to form an intermediate imine, which is then reduced in situ to the secondary ethylamine (B1201723). This method is a direct and efficient way to introduce the ethyl group.

Another widely used technique is the direct alkylation of 2-aminoindan with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl iodide). This is a nucleophilic substitution reaction where the amine acts as the nucleophile. wikipedia.org However, a significant challenge with this method is the potential for overalkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.org To control the selectivity towards the desired secondary amine, reaction conditions such as stoichiometry, temperature, and the choice of base are carefully managed.

For industrial applications, catalytic N-alkylation methods are often preferred due to their efficiency and sustainability. These can involve the use of alcohols as alkylating agents in the presence of a catalyst, a process known as hydrogen borrowing catalysis. beilstein-journals.org This method avoids the use of stoichiometric amounts of harsh reagents and generates water as the only byproduct. beilstein-journals.org

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of this compound requires careful control over both the position of substituents on the indene (B144670) ring (regioselectivity) and the spatial arrangement of atoms (stereoselectivity), particularly if chiral centers are present.

Strategies for Positional Isomer Control (e.g., on the indene ring)

When substituents are introduced onto the aromatic ring of the indene core, controlling their position is crucial. In Friedel-Crafts acylation reactions on a substituted indanone or a protected 2-aminoindan, the directing effects of the existing substituents on the aromatic ring govern the position of the incoming electrophile. For example, in the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, sequential Friedel-Crafts acetylations are performed with high regioselectivity. researchgate.net The first acetylation of N-protected 2-aminoindan typically occurs at the 5-position due to the directing influence of the fused cyclopentyl ring and the protected amino group. After reduction of the acetyl group, the second acetylation is directed to the 6-position.

The development of regioselective syntheses of indene derivatives is an active area of research. Methods involving iron(III) chloride-catalyzed reactions of N-benzylic sulfonamides with disubstituted alkynes have been shown to afford functionalized indenes with high regioselectivity. acs.orgorganic-chemistry.org Similarly, rhodium-catalyzed reactions of propargylic alcohols with boronic acids can lead to trisubstituted allylic alcohols, which serve as precursors for the synthesis of indenes. organic-chemistry.org These advanced catalytic methods offer precise control over the substitution pattern of the indene skeleton.

Enantioselective Synthesis and Chiral Resolution Methods for this compound and its Chiral Analogs

The synthesis of single-enantiomer chiral amines is a critical endeavor in pharmaceutical chemistry, as the biological activity of stereoisomers can differ significantly. For this compound and its analogs, both enantioselective synthesis and chiral resolution of a racemic mixture are viable strategies to obtain the desired enantiomerically pure compounds.

Enantioselective Synthesis: This approach aims to create the desired stereocenter directly. Asymmetric synthesis of chiral 2-aminoindan derivatives has been achieved using chiral auxiliaries. For instance, the asymmetric synthesis of (S)-4-cyano-1-aminoindane, a key intermediate for the drug Ozanimod, has been accomplished using a chiral Ellman's auxiliary (tert-butylsulfinamide). organic-chemistry.org This method involves the stereoselective reduction of a sulfinylimine intermediate, which can be adapted for other aminoindanes. scirp.org Another powerful technique is asymmetric catalysis, where a chiral catalyst guides the reaction to favor one enantiomer. For example, copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral 2,3-disubstituted piperidines and C1-substituted tetrahydroisoquinolines, demonstrating a method that could potentially be applied to create the chiral center in inden-2-amine derivatives with high enantioselectivity. nih.gov

Chiral Resolution Methods: Resolution separates a 50:50 mixture of enantiomers (a racemate). Two primary methods are applicable here: diastereomeric salt crystallization and enzymatic resolution.

Diastereomeric Salt Crystallization: This is a classical and industrially scalable technique. google.com It involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a mixture of two diastereomeric salts. Due to their different physical properties, these salts often exhibit different solubilities in a given solvent system, allowing one diastereomer to be selectively crystallized. researchgate.net For instance, the resolution of racemic 4-cyano-1-aminoindane was attempted using di-p-toluoyl-L-tartaric acid. organic-chemistry.orggoogle.com Although this specific system formed a solid solution, making separation by a single crystallization difficult, the principle remains a widely used industrial method. organic-chemistry.orggoogle.com The choice of resolving agent and solvent is crucial for achieving efficient separation.

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers. researchgate.net In a typical kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For example, immobilized lipase (B570770) from Candida antarctica (Lipase PS 30) has been effectively used in the selective acylation of racemic trans-1-azidoindan-2-ol. The acylated product can then be easily separated from the unreacted enantiomer. One of the significant advantages of this method is that the immobilized enzyme can often be recovered and reused without a major loss of activity, making the process more economical and sustainable. Papain is another enzyme that has been used for the resolution of amino acids through the asymmetric synthesis of insoluble anilides, a principle that can be extended to aminoindan derivatives. researchgate.net

The table below summarizes common chiral resolving agents and enzymes used for aminoindan analogs.

Table 1: Examples of Chiral Resolution Methods for Aminoindan Analogs

| Method | Resolving Agent / Enzyme | Substrate Example | Key Findings | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | di-p-toluoyl-L-tartaric acid | rac-4-Cyano-1-aminoindane | Forms diastereomeric salts; separation can be challenging due to solid solution formation but was achieved with up to 96% ee through combined crystallization and enantioselective dissolution. | google.com, organic-chemistry.org |

| Diastereomeric Salt Crystallization | (1R,2S)-cis-1-aminoindan-2-ol | R,S-Ketoprofen | Used as a resolving agent itself to separate chiral acids, demonstrating the utility of chiral aminoindanes in resolution. Achieved 97% diastereomeric excess. | beilstein-journals.org |

| Enzymatic Resolution | Immobilized Amano Lipase (Lipase PS 30) | rac-trans-1-Azidoindan-2-ol | Achieved high enantiomeric excess (>96%) via selective acylation. The enzyme is recoverable and recyclable. |

Optimization of Reaction Conditions and Process Development for this compound Synthesis

The development of a robust and efficient synthesis for this compound is critical for its potential application. This involves optimizing reaction parameters to maximize yield and purity while minimizing costs and environmental impact, particularly when considering a transition from laboratory to industrial scale.

Application of Factorial Design and Response Surface Methodology

To efficiently optimize a multi-variable chemical synthesis, such as that for this compound, statistical methods like Design of Experiments (DoE) are invaluable. Factorial design and Response Surface Methodology (RSM) are powerful DoE tools that allow for the simultaneous study of the effects of multiple process variables on the reaction outcome. scirp.orgmdpi.com

Instead of the traditional one-factor-at-a-time approach, which is time-consuming and fails to identify interactions between variables, RSM uses a structured set of experiments to build a mathematical model that describes the relationship between the factors and the response (e.g., yield or purity). mdpi.comresearchgate.net For the synthesis of an indenamine analog, a Box-Behnken design could be employed to study three key factors: temperature, catalyst loading, and solvent composition. By analyzing the results with ANOVA (Analysis of Variance), the significance of each factor and their interactions can be determined. The resulting data can be visualized as 3D contour plots, which help to identify the optimal conditions for the reaction. scirp.org For example, in the synthesis of 1-(2-Aminoethyl)-2-imidazolidone, RSM was used to optimize CO2 pressure, temperature, and reaction time, successfully predicting conditions for a high yield of 84.9%. scirp.org This systematic approach ensures a comprehensive understanding of the reaction landscape and facilitates the development of a highly efficient and reproducible process.

Investigation of Catalyst Systems, Solvents, and Temperature Profiles

The synthesis of this compound can be achieved via several routes, with reductive amination of 2,3-dihydro-1H-inden-2-one being a primary method. The choice of catalyst, solvent, and temperature is paramount for the success of this transformation.

Catalyst Systems: A wide range of catalysts can be employed for reductive amination. Noble metal catalysts like Palladium on carbon (Pd/C) are highly effective for hydrogenation reactions, often used with a hydrogen source like H2 gas. wikipedia.org For the synthesis of a related analog, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, a Pd/C catalyst was used in the hydrogenation of an oxime intermediate to the primary amine. Non-noble metal catalysts are gaining traction due to their lower cost and abundance. Iron- and cobalt-based catalysts have shown high activity and broad functional group tolerance in the reductive amination of ketones to primary amines. researchgate.netsci-hub.se Ruthenium and Iridium complexes are also highly efficient for N-alkylation reactions, often operating via a "hydrogen borrowing" mechanism. nih.govnih.gov

Solvents and Temperature: The solvent choice impacts reactant solubility, catalyst activity, and reaction pathway. For the synthesis of aminoindan derivatives, solvents such as ethyl acetate, ethanol, methanol, and toluene (B28343) have been utilized. google.com Temperature profiles are critical; for instance, Friedel-Crafts acetylations are often run at low temperatures (0-5 °C) to control selectivity, while subsequent hydrogenations or reductive aminations may be performed at room or elevated temperatures (e.g., 80-140 °C) to ensure a reasonable reaction rate. google.comsci-hub.se

The table below details reaction conditions for analogous transformations relevant to the synthesis of this compound.

Table 2: Catalyst, Solvent, and Temperature in Syntheses Analogous to this compound

| Reaction Type | Catalyst | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acetylation | AlCl₃ | Acetyl chloride (neat) | 0-5 °C | High regioselectivity achieved using the reagent as the solvent, avoiding halogenated solvents. | google.com, researchgate.net |

| Reductive Amination (Primary Amine) | Iron on N-doped SiC | Aqueous Ammonia (B1221849) | 140 °C | Earth-abundant metal catalyst with broad scope and good functional group tolerance. | sci-hub.se |

| Reductive Amination (Primary Amine) | Thiamine hydrochloride | Solvent-free | 60 °C | A green, metal-free, and efficient method for reductive amination. | researchgate.net |

| N-Alkylation with Alcohols | Manganese Pincer Complex | Toluene | 80-100 °C | Highly chemoselective for mono-alkylation, tolerating a wide range of functional groups. | nih.gov |

Industrial Scale-Up Considerations including Catalyst Reusability, Waste Stream Management, and Continuous Flow Hydrogenation

Transitioning a synthesis from the laboratory bench to industrial production introduces several critical considerations beyond simple yield optimization. Safety, cost-effectiveness, and environmental impact become major drivers of process development.

Catalyst Reusability: Heterogeneous catalysts, such as Pd/C or supported iron catalysts, are highly advantageous for large-scale operations because they can be easily separated from the reaction mixture by filtration and potentially reused over multiple cycles. sci-hub.se This not only reduces the cost associated with expensive noble metals but also minimizes metal contamination in the final product and waste streams. For example, an iron-based catalyst for reductive amination was shown to be recyclable for five consecutive runs without any loss of activity. sci-hub.se

Waste Stream Management: Industrial chemical synthesis aims to minimize waste generation (high atom economy) and ensure that any waste produced is managed responsibly. The synthesis of a 5,6-diethyl-2,3-dihydro-1H-inden-2-amine analog highlights this, where Friedel-Crafts acetylations were performed using acetyl chloride as both the reagent and solvent, thereby avoiding the use of halogenated solvents that are environmentally problematic. researchgate.net Strategies for managing waste include recycling solvents and neutralizing acidic or basic streams before disposal. In processes like peptide synthesis, methods are being developed to use biodegradable resins to reduce solid waste. nih.gov

Continuous Flow Hydrogenation: For reactions involving hazardous reagents like hydrogen gas, continuous flow reactors offer significant safety and efficiency advantages over traditional batch processing. rsc.org In a flow system, small amounts of reagents are continuously mixed and reacted in a tube or microreactor, minimizing the volume of hazardous material present at any given time. beilstein-journals.orgorganic-chemistry.org This technology allows for excellent control over reaction parameters like temperature and pressure, leading to higher selectivity and yield. beilstein-journals.orgmdpi.com It also enables safe operation at elevated temperatures and pressures, which can dramatically shorten reaction times and improve throughput, making it an ideal technology for the industrial-scale hydrogenation steps required in the synthesis of this compound. rsc.org

Derivatization and Structural Modification Studies of N Ethyl 2,3 Dihydro 1h Inden 2 Amine

Synthesis of Substituted N-ethyl-2,3-dihydro-1H-inden-2-amine Derivatives

The synthesis of derivatives of this compound can be broadly categorized into two main approaches: functionalization of the aromatic ring and modification of the exocyclic amine.

The benzene (B151609) ring of the indene (B144670) scaffold is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com The rate and regioselectivity of these reactions are dictated by the directing effects of the substituents already present on the ring—in this case, the fused cyclopentyl ring and its associated N-ethyl-amine moiety. The alkyl portion of the indane system is an activating, ortho-, para-directing group. The secondary amine at the 2-position, being a potent electron-donating group, strongly activates the ring towards substitution, also with ortho- and para-directivity.

However, the high reactivity of the amine can lead to undesirable side reactions, such as oxidation or N-substitution, under the often acidic conditions of EAS. To circumvent this, the amine is typically protected with a temporary electron-withdrawing group, such as a trifluoroacetyl group. This protection strategy prevents side reactions and modulates the directing effects.

A common EAS reaction employed on similar scaffolds is Friedel-Crafts acylation. For instance, in the synthesis of related 2-aminoindane analogues, Friedel-Crafts acetylation using acetyl chloride has been performed to introduce acetyl groups onto the aromatic ring, which are subsequently reduced to ethyl groups. For this compound, similar reactions like nitration, halogenation, or sulfonation could be envisioned, with the positions of substitution (typically the 4- and 6-positions) being influenced by the combined directing effects of the protected amine and the fused alkyl ring.

| Reaction Type | Reagents | Potential Product(s) | Purpose |

| Friedel-Crafts Acylation | Acyl Halide (e.g., CH₃COCl), Lewis Acid (e.g., AlCl₃) | 4-acetyl and/or 6-acetyl derivative | Introduction of a keto group for further functionalization. |

| Nitration | HNO₃, H₂SO₄ | 4-nitro and/or 6-nitro derivative | Introduction of a nitro group, which can be reduced to an amino group. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-bromo/chloro and/or 6-bromo/chloro derivative | Introduction of a halogen atom for cross-coupling reactions. |

| Sulfonation | Fuming H₂SO₄ | 4-sulfonic acid and/or 6-sulfonic acid derivative | Introduction of a sulfonic acid group. youtube.com |

The secondary amine nitrogen in this compound is a nucleophilic center that readily undergoes a variety of chemical transformations. These modifications are crucial not only for creating new derivatives but also for protecting the amine during other synthetic steps.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. A prominent example is trifluoroacetylation, where trifluoroacetic anhydride is used to install a trifluoroacetyl group. This group is a robust protecting group that deactivates the amine towards unwanted reactions and can be removed under specific conditions. Other acyl groups can be introduced to synthesize a library of N-acyl derivatives.

Sulfonylation: Reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base yields a sulfonamide. Sulfonamides are generally stable compounds and are considered bioisosteres of amides. nih.gov

Other N-Substitutions: The amine can undergo further alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts, although controlling the degree of alkylation can be challenging. Reductive amination is another key strategy. For example, N-methylation of related primary 2-aminoindanes has been shown to reduce polarity.

| Modification Type | Reagent Example | Functional Group Formed |

| Trifluoroacetylation | Trifluoroacetic anhydride | N-Trifluoroacetamide |

| Acetylation | Acetyl chloride | N-Acetamide |

| Benzoylation | Benzoyl chloride | N-Benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-Tosylated sulfonamide |

| N-Methylation | Formaldehyde, Formic acid (Eschweiler-Clarke reaction) | Tertiary Amine |

Formation of Complex Molecular Architectures Incorporating the this compound Scaffold (e.g., quinolinone compounds, imidazole (B134444) derivatives)

The this compound scaffold can serve as a versatile building block for the construction of more complex heterocyclic systems, such as quinolinones and imidazoles. These syntheses typically involve multi-step sequences where the indene amine acts as a key nucleophile or precursor.

Quinolinone Derivatives: The synthesis of quinolines and their quinolinone analogues can be achieved through several classic methods, such as the Conrad-Limpach or Combes syntheses, which involve the condensation of anilines with β-ketoesters or 1,3-dicarbonyl compounds, respectively. jptcp.com While this compound is an aliphatic amine, its structure can be incorporated into quinoline-like frameworks. For example, one could envision a strategy where the amine condenses with a suitable coumarin (B35378) derivative. The reaction of various amines with coumarins in glacial acetic acid has been shown to yield quinolin-2-one derivatives. impactfactor.org Applying this to this compound could lead to novel, fused heterocyclic systems.

Imidazole Derivatives: Imidazoles are a class of five-membered heterocycles that can be synthesized through various routes. nih.gov A common method involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine). The this compound could potentially serve as the amine component in such a reaction. Another approach is the reaction of an amine with an α-haloketone, followed by cyclization. For instance, imidazole esters can be prepared and subsequently reacted with various amines to yield N-substituted imidazole derivatives. nih.govresearchgate.net By reacting this compound with a precursor like ethyl 1H-imidazol-1-yl acetate, complex imidazole amides incorporating the inden-2-amine scaffold could be synthesized. nih.gov

Exploration of Bioisosteric Replacements and Analogue Design Strategies for this compound

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound to improve its pharmacological or pharmacokinetic profile while retaining its desired biological activity. nih.gov This involves substituting a functional group with another group that possesses similar physicochemical properties.

For this compound and its derivatives, several bioisosteric strategies can be considered:

Amine and Amide Bioisosteres: The secondary amine itself can be considered a target for replacement. More commonly, if the amine is acylated to an amide, that amide bond can be replaced. Known bioisosteres for the amide bond include heterocycles like 1,2,3-triazoles, 1,2,4-oxadiazoles, and imidazoles. nih.gov These groups can mimic the hydrogen bonding and conformational properties of an amide while offering greater metabolic stability.

Scaffold Hopping: This strategy involves replacing the core 2,3-dihydro-1H-indene scaffold with other cyclic or bicyclic systems that maintain a similar spatial arrangement of the key functional groups. Potential replacements could include tetralin, chromane, or other constrained ring systems. The goal is to explore new chemical space and potentially discover analogues with improved properties.

Modification of the Ethyl Group: The N-ethyl group can be replaced with other small alkyl groups (methyl, propyl), cyclopropyl, or groups containing heteroatoms (e.g., methoxyethyl) to fine-tune lipophilicity, polarity, and metabolic stability.

The design of such analogues is often guided by computational modeling and quantitative structure-activity relationship (QSAR) studies to predict how structural changes will affect the molecule's properties. researchgate.net

| Original Group/Scaffold | Bioisosteric Replacement Example | Rationale for Replacement |

| N-Acyl Group (Amide) | 1,2,4-Oxadiazole | Mimics planarity and dipole moment of an amide; improves metabolic stability. nih.gov |

| N-Acyl Group (Amide) | 1,2,3-Triazole | Improves metabolic stability and can enhance biological activity. nih.gov |

| Indene Scaffold | Tetralin Scaffold | Maintains a bicyclic aromatic-aliphatic structure with different conformational properties. |

| Ethyl Group | Cyclopropyl Group | Introduces conformational rigidity and alters metabolic profile. |

| Ethyl Group | Methoxyethyl Group | Increases polarity and potential for hydrogen bonding. |

Spectroscopic and Advanced Analytical Characterization Methodologies for N Ethyl 2,3 Dihydro 1h Inden 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of N-ethyl-2,3-dihydro-1H-inden-2-amine in solution.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule. The symmetry of the indan (B1671822) core, assuming free rotation, simplifies the aromatic region. The ethyl group and the aliphatic portion of the indan skeleton present characteristic signals.

Predicted ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (H1/H3), the unique methine proton (H2), and the N-ethyl group protons. The chemical shifts (δ) are influenced by electron density and proximity to the electronegative nitrogen atom.

Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum will display signals corresponding to each unique carbon atom. The aromatic carbons will appear in the typical downfield region (120-145 ppm), while the aliphatic carbons will be found in the upfield region.

Below are the predicted chemical shifts for this compound.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C4 / C7 | ~7.1-7.3 | Multiplet | ~126.0 |

| C5 / C6 | ~7.1-7.3 | Multiplet | ~124.0 |

| C3a / C7a | - | - | ~143.0 |

| C1 / C3 | ~2.8-3.2 | Multiplet | ~39.0 |

| C2 | ~3.3-3.6 | Multiplet | ~58.0 |

| N-H | Variable (broad) | Singlet (broad) | - |

| N-CH₂-CH₃ | ~2.6-2.8 | Quartet | ~45.0 |

| N-CH₂-CH₃ | ~1.1-1.3 | Triplet | ~15.0 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govlibretexts.org It is invaluable for definitively linking the proton and carbon assignments. For instance, the proton quartet at ~2.7 ppm would show a cross-peak to the carbon signal at ~45 ppm, confirming their identity as the N-CH₂ group.

Correlations from the ethyl group protons (N-CH₂ and CH₃) to the C2 carbon of the indan ring, confirming the N-ethyl substitution pattern.

Correlations from the benzylic protons (H1/H3) to the aromatic carbons (C3a, C4, C7a), confirming the structure of the indan skeleton.

Together, these 2D NMR experiments provide a complete and unambiguous picture of the atomic connectivity, resolving any potential positional isomerism.

This compound is a chiral molecule, existing as a pair of enantiomers. NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), can be used to distinguish between these enantiomers. When a CSA is added to a solution of the racemic amine, it forms transient diastereomeric complexes with each enantiomer. These complexes have different magnetic environments, which can lead to the separation of specific proton signals in the ¹H NMR spectrum. This phenomenon allows for the direct determination of the enantiomeric ratio or enantiomeric excess (ee) of a sample.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and to study the fragmentation patterns of the molecule, which provides structural confirmation. The nominal molecular weight of this compound (C₁₁H₁₅N) is 161.24 g/mol . High-resolution mass spectrometry (HRMS) can determine this mass with high precision.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The primary and most significant fragmentation pathway for N-alkylated aminoindanes is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). researchgate.netnih.gov This results in the formation of a stable, resonance-stabilized iminium cation.

Expected Key Fragments in Mass Spectrometry:

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 161 | [M]⁺˙ (Molecular Ion) | Initial ionization |

| 146 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 117 | [C₉H₉]⁺ | Loss of the ethylamine (B1201723) side chain |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage, formation of the ethylidene-ethyl-ammonium ion |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage, formation of the N-ethyl-2-propen-1-iminium ion |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 (weak, sharp) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic Chains | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine | C-N Stretch | 1020 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene (B151609) ring. The electronic transitions are typically π → π* transitions. The presence of the alkyl and amino groups (auxochromes) attached to the benzene ring system can cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzene. The spectrum is expected to show characteristic absorption bands in the UV region, typically around 260-270 nm.

Chromatographic Techniques for Purity Assessment, Separation, and Quantification (e.g., HPLC-FLD for related amines)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for quantifying it in various matrices.

A common approach for analyzing amines is reverse-phase HPLC coupled with a Fluorescence Detector (FLD). Since the native fluorescence of many amines is low, a pre-column derivatization step is often employed to enhance detection sensitivity. A widely used derivatizing reagent is o-phthalaldehyde (B127526) (OPA), which reacts with primary and secondary amines in the presence of a thiol (like N-acetyl-L-cysteine or 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. This allows for trace-level detection and quantification.

Example HPLC-FLD Method Parameters:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Aqueous buffer (e.g., Sodium Acetate) |

| Gradient | A time-programmed gradient from low to high organic content (Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Derivatization | Pre-column with OPA/thiol reagent via autosampler |

| Detection (FLD) | Excitation (λex): ~340 nm, Emission (λem): ~450 nm |

This method allows for the separation of the target compound from starting materials, by-products, and other related impurities, providing a robust system for purity assessment and quantification. researchgate.net

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of the elements (primarily carbon, hydrogen, and nitrogen) within a sample of a chemical compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized or purified substance, such as this compound. The verification of the stoichiometric composition provides essential confirmation of the compound's purity and identity, ensuring that the material corresponds to its expected atomic makeup.

The principle behind combustion analysis, the most common method for determining carbon, hydrogen, and nitrogen content, involves the complete combustion of a precisely weighed sample of the compound in an oxygen-rich environment. During this process, carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are then converted back to N2. These combustion products are then separated and quantified using various detection methods, such as infrared spectroscopy, thermal conductivity, or gas chromatography. The masses of the resulting products are used to calculate the percentage by mass of each element in the original sample.

For this compound, the expected molecular formula is C₁₁H₁₅N. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon, hydrogen, and nitrogen. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the correct elemental composition and high purity of the sample.

While specific experimental data for this compound is not widely published in available scientific literature, the theoretical values derived from its molecular formula are presented below. In a research or quality control setting, these are the values that would be used for verification.

Detailed Research Findings

In the context of characterizing novel compounds like this compound, elemental analysis serves as a cornerstone of its structural elucidation, complementing spectroscopic data from methods like NMR and mass spectrometry. For related aminoindane derivatives, elemental analysis is routinely reported in synthetic chemistry literature to confirm the successful outcome of a reaction and the purity of the isolated product. For instance, studies detailing the synthesis of various substituted 2-aminoindanes present elemental analysis results as a final confirmation of the target structure's identity.

The comparison between theoretical and found values is critical. A significant deviation would suggest the presence of impurities, such as residual solvents, starting materials, or by-products, or could indicate that the compound has a different molecular formula than anticipated.

Below is an interactive data table detailing the theoretical elemental composition of this compound. In a typical research report, this table would also include the experimentally determined values ("Found %") for direct comparison.

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count in Molecule | Total Mass (amu) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 81.93 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 9.38 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.69 |

| Total | 161.248 | 100.00 |

This stoichiometric verification is a mandatory step in the comprehensive characterization of new chemical entities before they are used in further scientific investigations.

Computational and Theoretical Investigations of N Ethyl 2,3 Dihydro 1h Inden 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule.

The electronic character of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.govmdpi.com A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.govmdpi.com

For N-ethyl-2,3-dihydro-1H-inden-2-amine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group. The LUMO would likely be distributed across the aromatic system. DFT calculations, such as those at the B3LYP/6-311G(d,p) level of theory, are commonly used to determine these values. researchgate.netresearchgate.net While direct data is unavailable, studies on structurally related molecules provide representative values. For instance, a DFT study on an indole (B1671886) derivative showed a HOMO-LUMO gap of approximately 0.123 atomic units (a.u.), indicating its potential for charge transfer interactions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data from a DFT Study on an Analogous Aromatic Amine Data is illustrative and based on a study of (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine.

| Molecular Orbital | Energy (atomic units) | Description |

| HOMO | -0.1964 a.u. | Represents the electron-donating capacity. researchgate.net |

| LUMO | -0.0709 a.u. | Represents the electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | 0.1255 a.u. | Correlates with chemical reactivity and stability. researchgate.net |

The molecular structure of this compound consists of a planar benzene (B151609) ring fused to a non-planar five-membered cyclopentane (B165970) ring, with an N-ethylamino group attached to the C2 position of the indane core. Computational geometry optimization can predict bond lengths, bond angles, and dihedral angles. materialsciencejournal.org The cyclopentane ring of the indane system is puckered, leading to different conformations. The ethyl group attached to the nitrogen atom also has rotational freedom, resulting in various possible conformers with distinct steric profiles.

The aromaticity of the benzene ring is a defining feature, contributing to potential π-π stacking interactions with biological targets. DFT calculations can confirm the planarity and delocalized electronic nature of this ring. Predicted bond lengths within the benzene moiety are expected to be intermediate between single and double bonds, characteristic of aromatic systems. materialsciencejournal.org

Table 2: Predicted Geometrical Parameters for a Substituted Dihydroindene-like Structure This data is representative, based on general principles and data from similar computationally studied molecules.

| Parameter | Predicted Value Range | Description |

| Aromatic C-C Bond Length | 1.39 - 1.41 Å | Typical for a benzene ring. |

| Aliphatic C-C Bond Length | 1.52 - 1.55 Å | Standard for sp³-hybridized carbons in the five-membered ring. |

| C-N Bond Length | 1.45 - 1.48 Å | Typical for an alkylamine. |

| C-N-C Bond Angle | ~110 - 114° | Reflects the geometry around the nitrogen atom. |

The basicity of the secondary amine group is a crucial property, as its protonation state at physiological pH determines its ability to form ionic interactions. The pKa value represents the pH at which the amine is 50% protonated. Computational methods, such as semiempirical quantum chemical calculations combined with a continuum solvation model (e.g., AM1/COSMO), can predict pKa values with reasonable accuracy. peerj.com These calculations model the thermodynamics of the protonation/deprotonation equilibrium in solution.

For this compound, the amine group is expected to be basic. The pKa can be estimated by comparison to similar structures. For example, simple secondary amines like diethylamine (B46881) have a pKa around 10.9. The indane structure may slightly modulate this value. At a physiological pH of 7.4, the amine group would be predominantly in its protonated, cationic form (R-NH₂⁺-CH₂CH₃), making it a potential hydrogen bond donor and capable of forming strong electrostatic interactions with anionic residues (e.g., aspartate or glutamate) in a protein active site. researchgate.net

Molecular Modeling and Docking Studies of this compound

Molecular modeling and docking are used to simulate the interaction of a ligand with a macromolecular target, such as a receptor or enzyme, predicting its binding mode and affinity.

Based on its chemical structure, this compound can engage in several types of non-covalent interactions within a protein binding pocket:

Hydrogen Bonding: The secondary amine group is a key interaction site. In its neutral form, the N-H can act as a hydrogen bond donor. When protonated, it becomes a stronger donor. The nitrogen atom itself can act as a hydrogen bond acceptor.

π-π Stacking and Hydrophobic Interactions: The aromatic benzene ring of the indane core is well-suited for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The entire indane scaffold and the ethyl group can participate in hydrophobic interactions within nonpolar regions of a binding site.

Electrostatic Interactions: As noted, the amine is likely protonated at physiological pH, allowing for strong, long-range electrostatic (ionic) interactions with negatively charged amino acid residues.

Molecular docking simulations, using programs like AutoDock Vina, can place the molecule into the active site of a target protein and score the potential binding poses, providing a model for these interactions. mdpi.com

The specific substituents on the 2-aminoindane scaffold significantly influence its binding properties.

Reaction Mechanism Elucidation via Advanced Computational Chemistry

The synthesis of this compound typically proceeds through the reductive amination of 2-indanone (B58226) with ethylamine (B1201723). Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to elucidate the intricate mechanisms of such reactions, offering insights into transition states and reaction energetics.

A plausible reaction pathway involves two main stages: the formation of an enamine or imine intermediate followed by its reduction. DFT calculations on analogous systems, such as the reaction of 1-indanone (B140024) derivatives, suggest that the initial step is the nucleophilic attack of the ethylamine nitrogen on the carbonyl carbon of 2-indanone. researchgate.net This is followed by a proton transfer and subsequent dehydration to form an imine or its tautomeric enamine. The energy barriers for these initial steps are generally moderate, making the formation of the intermediate feasible under standard reaction conditions.

The subsequent reduction of the C=N double bond is the final step to yield this compound. This can be achieved using various reducing agents, and computational studies on similar imine reductions can shed light on the mechanism. For instance, in catalytic hydrogenation, the reaction would involve the adsorption of the imine onto a catalyst surface, followed by the stepwise addition of hydrogen atoms. DFT calculations can model these interactions and determine the most energetically favorable pathway.

Table 1: Theoretical Energetic Profile for a Model Reductive Amination Reaction

| Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Nucleophilic attack of amine on ketone | 10-15 |

| 2 | Proton transfer | 5-10 |

| 3 | Dehydration to form imine | 15-20 |

| 4 | Reduction of imine | 12-18 |

Note: The values in this table are representative and are based on computational studies of similar reductive amination reactions. They serve to illustrate the expected energetic landscape.

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Correlation of Structural Features with Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are intrinsically linked to its molecular structure. Structure-Property Relationship (SPR) studies, often employing computational methods, can quantify these correlations by calculating various molecular descriptors.

Computational methods can predict a range of physicochemical properties based on the molecule's structure. These properties are crucial for understanding its behavior in different chemical and biological systems.

Table 2: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa |

| 2-Aminoindane | C₉H₁₁N | 133.19 | 1.3 | 9.8 |

| N-methyl-2,3-dihydro-1H-inden-2-amine | C₁₀H₁₃N | 147.22 | 1.8 | 10.1 |

| This compound | C₁₁H₁₅N | 161.25 | 2.3 | 10.2 |

Note: LogP (a measure of lipophilicity) and pKa (a measure of basicity) values are computationally predicted and may vary depending on the algorithm used. These values illustrate the expected trends upon N-alkylation.

The stability of the compound can also be assessed through computational analysis. For example, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its kinetic stability and reactivity. A larger HOMO-LUMO gap generally suggests higher stability. nih.gov DFT calculations can provide these values, allowing for a comparative analysis with other indane derivatives. mdpi.com

Theoretical Approaches to Structure-Function Relationships within the Indane Scaffold Family

The indane scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural features of a series of compounds with their biological function.

While specific QSAR models for this compound are not extensively documented, studies on related aminoindane derivatives can provide a framework for understanding its potential structure-function relationships. nih.gov These studies typically involve the calculation of a wide array of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological.

Table 3: Common QSAR Descriptors and Their Relevance

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Influences electrostatic interactions with biological targets. researchgate.net |

| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule into a binding site. |

| Hydrophobic | LogP, Hydrophobic surface area | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Shape indices | Encodes information about the size, shape, and branching of the molecule. |

A typical 2D-QSAR or 3D-QSAR study on a series of N-substituted 2-aminoindanes would involve synthesizing a library of analogs with varying substituents on the nitrogen atom and the indane ring. The biological activity of these compounds would then be measured, and a statistical model would be generated to correlate this activity with the calculated descriptors. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. For instance, a QSAR model might reveal that increasing the lipophilicity of the N-substituent up to a certain point enhances activity, after which steric hindrance becomes detrimental.

Molecular dynamics simulations can further complement QSAR studies by providing a dynamic picture of how these molecules interact with their biological targets, such as receptors or enzymes. nih.gov These simulations can reveal key binding interactions and help to explain the observed structure-activity relationships at an atomic level.

Applications of N Ethyl 2,3 Dihydro 1h Inden 2 Amine As a Versatile Chemical Synthon

Role as a Key Building Block in the Synthesis of Complex Molecules and Fine Chemicals

N-ethyl-2,3-dihydro-1H-inden-2-amine is recognized commercially as a building block, a foundational component used in the synthesis of more complex chemical structures. chemenu.com Chemical suppliers list the hydrochloride salt of this compound, indicating its availability for use in research and development. chemenu.com Building blocks are fundamental reagents in creating a diverse range of molecules, including those in the fields of materials science and fine chemicals. The structure of this compound, featuring a rigid indane core combined with a secondary amine, provides a versatile scaffold for constructing larger, more intricate molecules.

Utilization in Medicinal Chemistry as a Foundational Scaffold for Ligand Design and Optimization

The aminoindane scaffold is of significant interest in medicinal chemistry. nih.govontosight.ai Compounds in this class have been investigated for various therapeutic purposes, including as anti-Parkinsonian agents. nih.gov The general structure is considered a "privileged scaffold" because it is present in numerous bioactive compounds. ontosight.ai

A Chinese patent lists this compound among a series of compounds investigated as potential homocysteine synthase inhibitors, suggesting its consideration within a medicinal chemistry context. google.com However, the document does not provide specific data on the synthesis, binding affinity, or optimization of this particular molecule. The broader class of 2-aminoindane derivatives has been explored for treating mental disorders and for their effects on neurotransmitter systems, including the dopamine (B1211576) and serotonin (B10506) transporters. google.com These studies focus on derivatives with different substitution patterns, and specific research detailing the use of this compound as a foundational scaffold for ligand design could not be identified in the available literature.

Contributions to Asymmetric Synthesis, including as a Component of Chiral Catalysts or Ligands

There is no specific information available in the search results detailing the use of this compound as a component of chiral catalysts or ligands in asymmetric synthesis. The development of chiral amines and their application in catalysis is a significant area of research, but direct studies involving this specific compound are not present in the provided results.

Development of Novel Analytical Reagents and Probes Based on the this compound Structure

The search results contain no information regarding the development or use of this compound in the creation of analytical reagents or chemical probes.

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Management : Segregate hazardous waste (e.g., unreacted ethylamine) and dispose via certified biohazard services .

How can researchers resolve contradictions in reported synthesis yields for this compound?

Advanced

Discrepancies often arise from:

- Impurity Profiles : Byproducts from incomplete reduction (e.g., residual 2-indanone) may inflate yields. LC-MS or GC-MS quantifies purity .

- Catalyst Efficiency : Palladium vs. Raney nickel catalysts affect reduction rates. Kinetic studies (e.g., monitoring via FTIR) optimize catalyst loading .

- Scale Effects : Microscale reactions (<1 mmol) may overestimate yields due to heat transfer inefficiencies vs. bulk synthesis .

What enzymatic strategies can optimize the synthesis of chiral this compound?

Advanced

Transaminases (TAs) enantioselectively convert 2-indanone to the amine using ethylamine as a donor. Key considerations:

- Donor Screening : Electron-withdrawing groups (EWGs) on donor amines enhance enamine stability, improving conversion. For example, 5-nitro-2,3-dihydro-1H-inden-2-amine increased TA activity by 30% in related assays .

- Solvent Engineering : Biphasic systems (e.g., water/octanol) reduce substrate inhibition and enhance enantiomeric excess (ee) .

What challenges arise in crystallographic analysis of this compound derivatives?

Q. Advanced

- Disorder in Crystal Lattices : Flexible ethyl groups may cause positional disorder, complicating SHELXL refinement. Twinned data require iterative least-squares minimization .

- Hydrogen Bonding Networks : Weak NH···π interactions in indane scaffolds necessitate low-temperature (100 K) data collection to improve resolution .

How does regulatory status impact the storage and distribution of this compound for research?

Advanced

this compound is structurally related to controlled substances (e.g., 2,3-dihydro-1H-inden-2-amine derivatives regulated under the UK Misuse of Drugs Act) . Researchers must:

- Documentation : Maintain detailed logs of synthesis batches and analytical certificates.

- Storage : Use locked cabinets compliant with Schedule 1 regulations if applicable .

What metabolic pathways are predicted for this compound, and how are metabolites detected?

Advanced

Predicted pathways include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.